molecular formula C10H11ClO B2494645 1-(5-Chloro-2-methylphenyl)propan-1-one CAS No. 1193779-97-3

1-(5-Chloro-2-methylphenyl)propan-1-one

Cat. No. B2494645
CAS RN: 1193779-97-3
M. Wt: 182.65
InChI Key: VWJBDJMIASDRMJ-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2-methylphenyl)propan-1-one” is a chemical compound with the CAS number 1193779-97-3 . It is also known as "3’-chloro-6’-methylpropiophenone" . The molecular formula of this compound is C10H11ClO .


Molecular Structure Analysis

The InChI code for “1-(5-Chloro-2-methylphenyl)propan-1-one” is 1S/C10H11ClO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 . This indicates the presence of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of “1-(5-Chloro-2-methylphenyl)propan-1-one” is 182.65 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

Urease Inhibition

Urease is an enzyme involved in the hydrolysis of urea to ammonia and carbon dioxide. Inhibiting urease activity is crucial for managing conditions like urinary tract infections and kidney stones. Researchers have explored derivatives of 1-(5-Chloro-2-methylphenyl)propan-1-one as potential urease inhibitors . These compounds exhibit promising inhibitory effects, making them valuable candidates for drug development.

Agrochemicals

Indole derivatives, including 1-(5-Chloro-2-methylphenyl)propan-1-one, play a role in plant growth regulation. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to our compound, understanding the broader context of indole derivatives sheds light on their potential applications in agriculture . Further research could explore their use as growth regulators, pesticides, or herbicides.

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJBDJMIASDRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methylphenyl)propan-1-one

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